molecular formula C11H12N2O2 B174093 Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 101820-69-3

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B174093
CAS No.: 101820-69-3
M. Wt: 204.22 g/mol
InChI Key: SFCNXCZZKZRJLZ-UHFFFAOYSA-N
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Description

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound with the molecular formula C11H12N2O2. It is characterized by the presence of an imidazo[1,2-a]pyridine ring system, which is fused to a pyridine ring and an ethyl acetate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Scientific Research Applications

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate has a wide range of applications in scientific research:

Safety and Hazards

The safety information for Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethyl acetate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while reduction can produce various reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

ethyl 2-imidazo[1,2-a]pyridin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-12-10-5-3-4-6-13(9)10/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCNXCZZKZRJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457592
Record name Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101820-69-3
Record name Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Heat a mixture of 4,4-dimethoxy-but-2-enoic acid ethyl ester (43.5 g, 250 mmol) and p-toluenesulfonic acid (4.75 g, 25 mmol) in acetonitrile (240 mL) and water (15 mL) at reflux for 2 hours. Cool the reaction mixture to room temperature and add 2-aminopyridine (18.8 g, 200 mmol). Heat the mixture at reflux for 16 hours then cool to room temperature. Dilute the reaction mixture with ethyl acetate (1200 mL) and wash sequentially with saturated aqueous sodium bicarbonate (600 mL×3) and saturated aqueous sodium chloride (600 mL×2). Dry the organic phase over sodium sulfate and concentrate under reduced pressure to provide the desired compound as a brown oil (30 g, 73%).
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

Add ethyl 4,4-dimethoxybut-2-enoate (2.0 g, 11.48 mmol) and p-toluenesulfonic acid (catalytic) to 4:1 acetonitrile:water. Reflux for 1 hour and add 2-aminopyridine (1.08 g, 11.48 mmol). Reflux for 1 hour, dilute with ethyl acetate, and wash saturated aqueous sodium bicarbonate followed by saturated aqueous sodium chloride. Concentrate under reduced pressure to provide the desired compound as a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: The research article mentions optimizing the synthesis of Minodronic acid, a drug used to treat bone diseases. Can you elaborate on how the amount of orthophosphorous acid, phosphorus trichloride, and reaction time influence the yield of Minodronic acid when using Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate as a starting material?

A1: The research article focuses on optimizing the synthesis of Minodronic acid from this compound. The study employed an orthogonal test method to identify the key factors affecting the yield. The findings revealed that the amount of orthophosphorous acid, phosphorus trichloride, and the reaction time were the most significant factors influencing the yield of Minodronic acid. [] The optimized conditions involved a specific ratio of these reagents (1:3:2 for this compound : orthophosphorous trichloride : orthophosphorous acid) and a reaction time of 6 hours. This suggests that these factors play crucial roles in the reaction mechanism, potentially influencing the reaction kinetics and equilibrium, ultimately impacting the final yield of Minodronic acid.

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